Biotin sulfoxide is a metabolite of biotin, a water-soluble vitamin essential for various metabolic processes. It arises from the oxidation of biotin, converting the sulfide group to a sulfoxide group. While inactive as a vitamin, it serves as a valuable research tool for studying biotin metabolism and as a substrate for enzymes like biotin sulfoxide reductase [].
Two stereoisomers exist: D-biotin D-sulfoxide and D-biotin L-sulfoxide. These isomers differ in the orientation of the oxygen atom attached to the sulfur atom in the biotin molecule [].
Biotin sulfoxide is a sulfur-containing compound derived from biotin, a vital nutrient known for its role in various metabolic processes. Biotin sulfoxide is formed through the oxidation of biotin, primarily involving the conversion of its sulfhydryl group into a sulfoxide. This compound has gained attention due to its biological significance and potential applications in scientific research.
Biotin sulfoxide is classified as an organosulfur compound. It belongs to a broader category of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and an alkyl or aryl group. The specific structure of biotin sulfoxide includes a bicyclic structure typical of biotin, modified by the presence of the sulfoxide functional group.
The synthesis of biotin sulfoxide can be achieved through several methods, primarily focusing on the oxidation of biotin. Common approaches include:
The oxidation reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which help in confirming the formation and purity of biotin sulfoxide during synthesis .
The molecular structure of biotin sulfoxide retains the core bicyclic framework characteristic of biotin, with the addition of a sulfoxide functional group (-S=O). This modification affects its chemical properties and biological interactions.
Biotin sulfoxide participates in various chemical reactions, primarily involving further oxidation or reduction processes. It can also serve as a substrate for enzymatic reactions where it may be reduced back to biotin or transformed into other biologically relevant compounds.
The reactivity of biotin sulfoxide can be influenced by factors such as pH, temperature, and the presence of catalysts. For example, under certain conditions, it may undergo reduction back to biotin via enzymatic action by specific reductases .
The mechanism by which biotin sulfoxide exerts its biological effects involves its interaction with enzymes and proteins that require biotin as a cofactor. The conversion from biotin to its sulfoxide form may modulate enzyme activity or alter metabolic pathways.
Research indicates that biotin sulfoxide may influence cellular processes through mechanisms similar to those of biotin itself, including participation in carboxylation reactions essential for fatty acid synthesis and amino acid metabolism .
Biotin sulfoxide has several scientific uses:
Biotin sulfoxide reductase (BisC) represents a molybdenum-dependent enzyme within the DMSO reductase family that catalyzes the oxygen atom transfer essential for reducing oxidized biotin derivatives. This reduction is critical for maintaining cellular biotin homeostasis under oxidative stress conditions. BisC exhibits remarkable catalytic versatility, operating through a sophisticated redox mechanism centered on its molybdenum cofactor while demonstrating unexpected substrate promiscuity [3] [6].
BisC demonstrates strict stereospecificity for its primary substrate, exclusively reducing d-biotin-d-sulfoxide to biotin while showing no activity toward the l-enantiomer. Beyond its canonical substrate, BisC exhibits promiscuous reductase activity toward free methionine-S-sulfoxide (Met-S-SO), converting it to methionine. However, this activity displays significant stereochemical constraints: BisC reduces Met-S-SO but shows no activity toward Met-R-SO enantiomers. Notably, this methionine sulfoxide reductase activity is strictly limited to free methionine sulfoxide; BisC cannot reduce protein-incorporated methionine sulfoxide residues, distinguishing its function from dedicated methionine sulfoxide reductases [6] [7]. This substrate promiscuity provides bacteria with metabolic flexibility during oxidative stress by enabling the repair of both oxidized biotin and oxidized free methionine pools.
Table 1: Substrate Specificity Profile of BisC
Substrate | Activity | Stereochemical Preference | Cellular Role |
---|---|---|---|
d-biotin-d-sulfoxide | High (kcat = 500 s-1) | Absolute for d-enantiomer | Biotin repair |
Methionine-S-sulfoxide (free) | Moderate | Specific for S-enantiomer | Methionine salvage |
Methionine-R-sulfoxide | None | - | - |
Protein-bound methionine sulfoxide | None | - | - |
Dimethyl sulfoxide | Low (catalytic) | - | Non-physiological substrate |
The catalytic core of BisC features a molybdopterin guanine dinucleotide (MGD) cofactor that coordinates molybdenum in a dithiolene complex. This cofactor architecture enables the enzyme to cycle between Mo(VI) and Mo(IV) oxidation states during catalysis. Resonance Raman spectroscopy studies reveal that oxidized BisC exists as a mono-oxo Mo(VI) species with a characteristic Mo=O bond vibration at approximately 895 cm-1. Upon reduction, BisC converts to a des-oxo Mo(IV) state, with the loss of the terminal oxo group creating a vacant coordination site for substrate binding [5]. Isotope labeling studies confirm the direct oxygen atom transfer mechanism: the oxygen atom from the sulfoxide substrate incorporates into the Mo coordination sphere as the terminal oxo ligand, which subsequently exchanges with solvent water during catalytic cycling [5]. This oxygen atom transfer mechanism distinguishes BisC from other sulfoxide reductases that employ different catalytic strategies.
Table 2: Kinetic Parameters for BisC with Different Electron Donors
Electron Donor | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
---|---|---|---|
NADPH | 500 | 269 | 1.86 × 106 |
NADH | 47 | 394 | 1.19 × 105 |
NADPD (isotope) | 500 (4R-hydrogen specific) | Kinetic isotope effect observed | Stereospecific hydride transfer |
The catalytic efficiency of BisC differs markedly between free and protein-bound substrates. While BisC efficiently reduces free d-biotin sulfoxide with a high turnover number (kcat = 500 s-1) when NADPH serves as the electron donor, it demonstrates absolute specificity for free substrates and cannot reduce protein-bound methionine sulfoxide residues [6]. This functional constraint contrasts sharply with methionine sulfoxide reductases MsrA and MsrB, which efficiently reduce protein-bound methionine sulfoxides. Kinetic analyses reveal that BisC follows a Ping Pong Bi-Bi mechanism with distinctive substrate inhibition patterns: both NADPH and biotin sulfoxide exhibit double competitive inhibition at high concentrations. For NADPH, substrate inhibition occurs with Ki = 900 μM, while biotin sulfoxide inhibition manifests at concentrations above 6.10 mM [3]. This complex kinetic behavior suggests sophisticated regulatory mechanisms that may prevent unproductive substrate binding during catalysis.
Table 3: Functional Comparison of Sulfoxide-Reducing Enzymes
Enzyme | Primary Substrate | Protein-Bound Substrate Activity | Cofactor Requirement | Biological Function |
---|---|---|---|---|
BisC | d-biotin-d-sulfoxide, free Met-S-SO | None | Molybdenum-MGD, NADPH | Biotin/methionine repair |
MsrA | Methionine-S-sulfoxide (free/protein) | Yes | Thioredoxin | Protein repair |
MsrB | Methionine-R-sulfoxide (free/protein) | Yes | Thioredoxin | Protein repair |
DMSO reductase | Dimethyl sulfoxide | N/A | Molybdenum-MGD, DMSO respiration | Anaerobic respiration |
Despite having distinct evolutionary origins and different cofactor requirements, BisC and methionine sulfoxide reductases (MsrA/MsrB) exhibit remarkable functional convergence in sulfoxide reduction. Both enzyme systems contribute to cellular antioxidant defense by repairing oxidative damage to sulfur-containing molecules, though through mechanistically distinct pathways. MsrA and MsrB employ a thiol-based catalytic mechanism reliant on thioredoxin as the ultimate electron donor and exhibit exquisite stereospecificity for their respective methionine sulfoxide enantiomers. In contrast, BisC utilizes a molybdenum-centered oxygen atom transfer mechanism coupled with NADPH oxidation [6] [7]. Genetic studies in E. coli and Salmonella demonstrate functional redundancy in methionine sulfoxide reduction: mutants lacking both MsrA and MsrB retain the ability to assimilate Met-S-SO through BisC activity. This metabolic backup system ensures bacterial survival under oxidative stress conditions when specialized methionine repair enzymes are overwhelmed or compromised [6] [7]. The overlapping substrate specificity creates a robust antioxidant network that maintains methionine bioavailability during host infection.
The substrate promiscuity exhibited by BisC (repairing both biotin and methionine sulfoxides) represents an elegant evolutionary adaptation to host-pathogen interactions. Pathogens like Salmonella enterica serovar Typhimurium encounter intense oxidative bursts within activated macrophages during infection, resulting in simultaneous oxidation of both biotin and methionine pools. The bifunctionality of BisC provides an efficient detoxification strategy using a single enzymatic system. This evolutionary advantage is evidenced by the significant virulence attenuation observed in S. Typhimurium ΔbisC mutants during murine infection. The attenuation is particularly pronounced in mouse strains (e.g., 129 mice) that mount stronger oxidative responses, directly linking BisC-mediated sulfoxide reduction to pathogen fitness [2] [7]. Notably, the absence of BisC homologs in mammals makes this enzyme an attractive antimicrobial target. The convergent evolution of sulfoxide reduction pathways through structurally distinct enzymes (BisC vs. MsrA/MsrB) exemplifies how metabolic versatility enhances bacterial survival in hostile environments while providing species-specific targeting opportunities for therapeutic intervention [2] [6] [7].
Table 4: Physiological Roles of Sulfoxide Reductases in Bacterial Pathogenesis
Enzyme | Contribution to Oxidative Stress Tolerance | Role in Intracellular Survival | Impact on Murine Virulence |
---|---|---|---|
BisC | Essential for H2O2 resistance | Required for proliferation in IFN-γ activated macrophages | Attenuated in 129 and C57BL/6 mice |
MsrA | Contributes to H2O2 resistance | Partial role in macrophage survival | Moderately attenuated |
MsrB | Contributes to H2O2 resistance | Partial role in macrophage survival | Moderately attenuated |
BisC/MsrA | Functional redundancy in Met-S-SO reduction | Complementary protection in macrophages | Additive attenuation in double mutants |
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